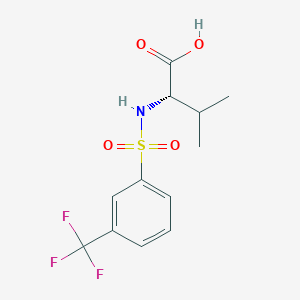

((3-(Trifluoromethyl)phenyl)sulfonyl)valine

Description

((3-(Trifluoromethyl)phenyl)sulfonyl)valine is a valine derivative featuring a sulfonyl group attached to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) and sulfonyl (-SO₂-) groups are known to enhance metabolic stability and modulate physicochemical properties, such as lipophilicity and solubility, which are critical for biological activity .

Properties

IUPAC Name |

(2S)-3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO4S/c1-7(2)10(11(17)18)16-21(19,20)9-5-3-4-8(6-9)12(13,14)15/h3-7,10,16H,1-2H3,(H,17,18)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNFXYSAEPLUHG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-(Trifluoromethyl)phenyl)sulfonyl)valine typically involves multiple steps. One common approach is to start with 3-(trifluoromethyl)aniline as the precursor. The aniline undergoes sulfonylation to introduce the sulfonyl group, followed by coupling with valine under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: ((3-(Trifluoromethyl)phenyl)sulfonyl)valine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate or chromium(VI) oxide.

Reduction reactions might involve hydrogen gas and a suitable catalyst.

Substitution reactions could employ nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

((3-(Trifluoromethyl)phenyl)sulfonyl)valine has been explored for its potential anticancer properties. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate lipophilicity and electronic properties. For instance, studies have shown that derivatives of valine can act as inhibitors of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The compound has also been investigated as a DPP-4 inhibitor, which is significant in the treatment of type 2 diabetes. DPP-4 inhibitors are known to enhance insulin secretion and decrease glucagon levels. The incorporation of the sulfonyl group in this compound may improve binding affinity to the DPP-4 enzyme, thereby enhancing therapeutic efficacy .

Materials Science

Polymeric Ionic Liquids

Research has demonstrated that this compound can be utilized in the synthesis of polymeric ionic liquids (PILs). These materials are gaining traction due to their tunable properties and applications in chromatography and catalysis. The sulfonyl group contributes to the ionic character of the polymer, enhancing solubility and stability under various conditions .

Surface Modification

The compound can be employed in surface modification processes to impart specific chemical functionalities to materials. This application is particularly relevant in creating surfaces with antimicrobial properties or enhanced biocompatibility for medical devices. The trifluoromethyl group may also provide hydrophobic characteristics, which can be advantageous in certain applications .

Agricultural Chemistry

Pesticide Development

this compound has potential applications as a precursor in the synthesis of novel pesticides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Compounds with similar structures have been developed into effective herbicides and fungicides, suggesting that this compound could serve as a scaffold for designing new agricultural chemicals .

Case Studies

Mechanism of Action

The mechanism by which ((3-(Trifluoromethyl)phenyl)sulfonyl)valine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, being highly electronegative, can influence the electronic properties of the molecule, affecting its binding affinity to enzymes or receptors. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between ((3-(Trifluoromethyl)phenyl)sulfonyl)valine and related compounds:

Impact of Substituents and Linkage

- Linkage Type: Sulfonyl groups (as in the target compound) enhance polarity and hydrogen-bonding capacity, which may improve solubility in aqueous environments compared to amino-linked analogs like N-[2-Chloro-4-(trifluoromethyl)phenyl]valine .

- Biological Applications: The ester-linked tau-fluvalinate demonstrates pesticidal activity, suggesting that valine derivatives with bulky aromatic groups (e.g., phenoxyphenyl) and halogenation are effective in agrochemistry .

Biological Activity

((3-(Trifluoromethyl)phenyl)sulfonyl)valine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a sulfonyl group attached to the amino acid valine, with a trifluoromethyl-substituted phenyl ring. The presence of the sulfonamide functional group enhances its reactivity and interaction with biological targets.

Molecular Formula: C₁₉H₂₂F₃N₅O₂S

Synthesis Methods

Several methods have been developed for synthesizing this compound. One common approach involves reacting valine with 3-trifluoromethylphenylsulfonyl chloride in the presence of a suitable base. This reaction pathway is crucial for obtaining the desired compound with high purity and yield.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported as follows:

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| This compound | S. aureus | 25.9 |

| This compound | MRSA | 12.9 |

These results suggest that the compound possesses both bacteriostatic and bactericidal activities, making it a potential candidate for treating infections caused by resistant strains .

Anti-Inflammatory Potential

In addition to its antimicrobial activity, this compound has shown promise in modulating inflammatory responses. A study indicated that certain derivatives of valine with similar structures could influence the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammation:

| Compound | Effect on NF-κB Activity | IC₅₀ (μM) |

|---|---|---|

| This compound | Increased activity by 10-15% | >20 |

This modulation suggests potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

In vitro studies demonstrated that this compound exhibited effective antimicrobial activity against Mycobacterium tuberculosis, with MIC values ranging from 6.25 to 12.5 μM depending on the strain tested. This positions the compound as a potential candidate for further development in tuberculosis treatment .

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted using Daphnia magna as a model organism to evaluate the environmental impact and safety profile of this compound. Results indicated moderate toxicity levels compared to other compounds in the same class, suggesting that while it has biological activity, careful consideration is needed regarding its ecological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.